molecular formula C9H10F3NO B2656855 6-Propyl-4-(trifluoromethyl)-2-pyridinol CAS No. 937601-39-3

6-Propyl-4-(trifluoromethyl)-2-pyridinol

Cat. No.: B2656855
CAS No.: 937601-39-3
M. Wt: 205.18
InChI Key: KIPUZHQWADBGHG-UHFFFAOYSA-N
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Description

6-Propyl-4-(trifluoromethyl)-2-pyridinol is an organic compound with the molecular formula C9H10F3NO It is a derivative of pyridine, characterized by the presence of a propyl group at the 6-position, a trifluoromethyl group at the 4-position, and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propyl-4-(trifluoromethyl)-2-pyridinol typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a pyridine derivative.

    Introduction of the Propyl Group: A propyl group is introduced at the 6-position through a Friedel-Crafts alkylation reaction using propyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced at the 4-position using a trifluoromethylation reagent such as trifluoromethyl iodide in the presence of a copper catalyst.

    Hydroxylation: The hydroxyl group is introduced at the 2-position through a hydroxylation reaction using a suitable oxidizing agent like hydrogen peroxide or a peracid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Propyl-4-(trifluoromethyl)-2-pyridinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridines with various functional groups.

Scientific Research Applications

6-Propyl-4-(trifluoromethyl)-2-pyridinol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Propyl-4-(trifluoromethyl)-2-pyridinol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 6-Propyl-4-(trifluoromethyl)pyridin-2-ol
  • 6-Propyl-4-(trifluoromethyl)quinoline-3-carboxylic acid

Uniqueness

6-Propyl-4-(trifluoromethyl)-2-pyridinol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

6-propyl-4-(trifluoromethyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-2-3-7-4-6(9(10,11)12)5-8(14)13-7/h4-5H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPUZHQWADBGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CC(=O)N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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